molecular formula C19H11ClF3IN2O B14221005 N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide CAS No. 824952-56-9

N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide

Cat. No.: B14221005
CAS No.: 824952-56-9
M. Wt: 502.7 g/mol
InChI Key: JHKIFMASEOADLP-UHFFFAOYSA-N
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Description

N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide is a complex organic compound that features a combination of halogenated pyridine and benzamide structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide typically involves multiple steps, starting with the preparation of the halogenated pyridine and benzamide precursors. One common route includes:

    Coupling Reaction: The halogenated pyridine is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated pyridine moiety can enhance binding affinity and specificity, while the benzamide structure can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with similar properties.

    N-[2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl]-2-iodobenzamide: A structurally related compound with slight variations in the substituents.

Uniqueness

N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide is unique due to its specific combination of halogenated pyridine and benzamide structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Properties

CAS No.

824952-56-9

Molecular Formula

C19H11ClF3IN2O

Molecular Weight

502.7 g/mol

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]-2-iodobenzamide

InChI

InChI=1S/C19H11ClF3IN2O/c20-14-9-11(19(21,22)23)10-25-17(14)13-6-2-4-8-16(13)26-18(27)12-5-1-3-7-15(12)24/h1-10H,(H,26,27)

InChI Key

JHKIFMASEOADLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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